molecular formula C11H13NO B1358217 3,3,5-Trimethylindolin-2-one CAS No. 192928-48-6

3,3,5-Trimethylindolin-2-one

Cat. No.: B1358217
CAS No.: 192928-48-6
M. Wt: 175.23 g/mol
InChI Key: YISWZQCEBFLMEK-UHFFFAOYSA-N
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Description

3,3,5-Trimethylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethylindolin-2-one typically involves the reaction of indole derivatives with various reagents. One common method includes the use of 2-azabicyclo[3.3.1]nonane ketones, which undergo enol triflation and subsequent indolization to form the desired indole intermediate . Another method involves the reaction of 3-substituted indolin-2-one derivatives with specific reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3,5-Trimethylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylindolin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of indolin-2-one have been shown to inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as Akt, MAPK, and NF-κB . These interactions highlight the compound’s potential in modulating biological processes and its therapeutic applications.

Comparison with Similar Compounds

Comparison: 3,3,5-Trimethylindolin-2-one stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. Unlike indole-3-acetic acid, which is primarily a plant hormone, this compound has broader applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

3,3,5-trimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-7-4-5-9-8(6-7)11(2,3)10(13)12-9/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISWZQCEBFLMEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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